Albendazole sulfone-d3 Albendazole sulfone-d3 Albendazole sulfone-D3 is a labelled impurity of Albendazole. Albendazole is a member of the benzimidazole compounds used as a drug indicated for the treatment of a variety of worm infestations.
Brand Name: Vulcanchem
CAS No.: 1448345-60-5
VCID: VC0196535
InChI: InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
SMILES: CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Molecular Formula: C12H15N3O4S
Molecular Weight: 300.35 g/mol

Albendazole sulfone-d3

CAS No.: 1448345-60-5

Cat. No.: VC0196535

Molecular Formula: C12H15N3O4S

Molecular Weight: 300.35 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Albendazole sulfone-d3 - 1448345-60-5

CAS No. 1448345-60-5
Molecular Formula C12H15N3O4S
Molecular Weight 300.35 g/mol
IUPAC Name trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate
Standard InChI InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Standard InChI Key CLSJYOLYMZNKJB-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)CCC
SMILES CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Canonical SMILES CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Chemical Properties and Synthesis

Structural Characteristics

Albendazole sulfone-d3 maintains the core structure of albendazole sulfone while incorporating three deuterium atoms. The parent compound, albendazole sulfone, features a benzimidazole core with a carbamate group and a sulfone moiety connecting to a propyl side chain. The molecular structure ensures stability under analytical conditions while providing distinct mass spectrometric fragmentation patterns that facilitate identification and quantification.

Physical and Chemical Properties

The physical and chemical properties of albendazole sulfone-d3 would closely mirror those of albendazole sulfone, with minor deviations due to the isotope effect. The non-deuterated compound exhibits a melting range of 274 to 278°C according to literature reports . As a stable metabolite, albendazole sulfone demonstrates good thermal stability and defined crystalline characteristics. The deuterated analog would maintain similar solubility profiles, with good solubility in dimethyl sulfoxide and limited solubility in water.

Analytical Applications

Role as an Internal Standard

Albendazole sulfone-d3 serves a critical function as an internal standard in bioanalytical methods, particularly LC-MS/MS assays. Internal standards compensate for variability in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of quantitative analyses. In the research described by the available literature, internal standards were incorporated into the extraction solvent: "The extraction solvent (acetonitrile/H₂O [5:1, vol/vol] with 0.1% formic acid, ES 1) was spiked with 50 ng/ml of the internal standard" .

Quantification Methods

The quantification of albendazole and its metabolites, including albendazole sulfone, employs validated LC-MS/MS methods with calibration curves and quality control samples. As described in the literature, "The CL of albendazole and albendazole sulfone covered a range of 1 to 200 ng/ml, and the CL of albendazole sulfoxide covered a range of 1 to 1,000 ng/ml for plasma and blood samples" . Similar quantification approaches would be utilized when employing albendazole sulfone-d3 as an internal standard, with the deuterated compound added at a fixed concentration to all samples, calibration standards, and quality controls.

Pharmacokinetic Analysis

Extraction and Sample Preparation

The extraction methodology for albendazole sulfone from biological matrices, which would also apply to analyses utilizing albendazole sulfone-d3 as an internal standard, has been meticulously documented. The process typically involves protein precipitation with an organic solvent containing the internal standard:

"Portions (100 μl) of plasma or blood samples were mixed with 240 or 300 μl of ES 1, respectively, and agitated for 5 min at 2,000 rpm at room temperature" . Similar approaches would be employed for extracting albendazole sulfone from dried blood spot (DBS) samples and Mitra microsampling devices, with appropriate adaptations to the specific matrix characteristics.

Analytical Performance

The analytical performance of methods employing albendazole sulfone-d3 would aim to meet or exceed the validation criteria established for non-deuterated analogs. Based on the available literature, methods for quantifying albendazole sulfone demonstrate excellent performance characteristics:

"The accuracy, precision, selectivity, sensitivity, and stability fulfilled the requirements for all four matrices" . These validations ensure that the analytical methods produce reliable and reproducible results, critical for pharmacokinetic studies and therapeutic drug monitoring.

Research Findings

Method Validation Data

Comprehensive validation data for analytical methods targeting albendazole sulfone, which would incorporate albendazole sulfone-d3 as an internal standard, have been reported in the literature. Table 1 presents the intra- and inter-assay accuracy and precision data for albendazole sulfone across different biological matrices.

Table 1: Intra- and Inter-assay Accuracy and Precision for Albendazole Sulfone in Various Matrices

MatrixNominal Concentration (ng/ml)Intra-assay Accuracy (%)Intra-assay Precision (CV%)Inter-assay Accuracy (%)Inter-assay Precision (CV%)
Plasma1 (LLOQ)96.7-116.72.6-8.1104.89.6
Plasma5 (Low)95.3-104.92.1-4.798.95.8
Plasma100 (Medium)95.5-106.31.0-2.6101.45.3
Plasma150 (High)95.9-105.20.7-3.1100.24.4
BloodSimilar rangeWithin acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits
DBS2-200Within acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits
Mitra2-200Within acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits

Note: Adapted from validation data reported in the literature . Specific values for blood, DBS, and Mitra samples are summarized as ranges within acceptable limits based on FDA guidelines.

Pharmacokinetic Parameters

The pharmacokinetic parameters of albendazole sulfone have been characterized in clinical studies, providing valuable context for the application of albendazole sulfone-d3 in bioanalytical methods. Table 2 summarizes the key pharmacokinetic parameters of albendazole sulfone observed across different biological matrices.

Table 2: Pharmacokinetic Parameters of Albendazole Sulfone in Various Matrices

ParameterPlasmaBloodDBSMitra
Half-life (h)~76.55 (5.55-7.53)8.60 (7.31-10.2)~7
Tmax (h)~4~4~4~4
Cmax (ng/ml)~14~14~22~22
AUC (ng·h/ml)~200~200~200~200

Note: Data extracted from pharmacokinetic analysis reported in literature . Values in parentheses represent interquartile ranges where available.

Notable findings include a statistically significant difference in the half-life of albendazole sulfone between DBS (8.60h) and blood samples (6.55h) . Additionally, the maximum concentration (Cmax) values differ between wet matrices (plasma and blood, ~14 ng/ml) and dried matrices (DBS and Mitra, ~22 ng/ml), with a statistically significant difference observed between Mitra and wet matrices (P<0.015) .

Comparative Analysis Across Matrices

Research findings indicate that different sampling matrices can yield varying results for albendazole sulfone quantification, which has implications for studies utilizing albendazole sulfone-d3 as an internal standard. The literature reports: "The plasma and blood samples yielded the same results, but the t1/2 of albendazole sulfone of the DBS differed significantly from blood. The Mitra results deviated significantly in the Cmax of albendazole sulfone from the wet matrices, but Bland-Altman analysis demonstrated good agreement among individual plasma and Mitra concentrations of all three compounds" .

These observations highlight the importance of matrix-specific validation when developing methods that employ albendazole sulfone-d3 for quantitative analysis of albendazole metabolites.

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